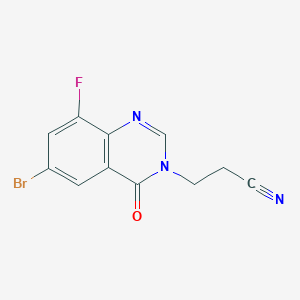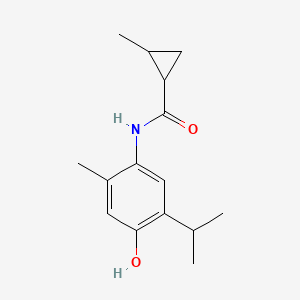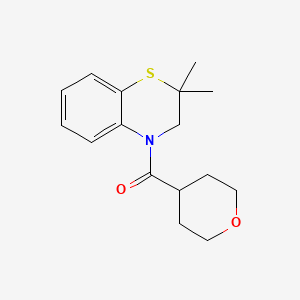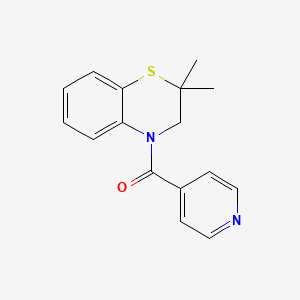![molecular formula C13H16N2OS2 B7583291 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been shown to have a high affinity for Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway, making it a promising candidate for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary CLL cells. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have synergistic effects when combined with other agents such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor.
Mecanismo De Acción
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one exerts its pharmacological effects by inhibiting BTK, a key enzyme in the BCR signaling pathway. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and protein kinase B (AKT). Inhibition of BTK by 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one blocks downstream signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to have potent inhibitory effects on BTK, with an IC50 value of 0.85 nM. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have good selectivity for BTK over other kinases such as Tec, Itk, and JAK3. In preclinical studies, 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has been shown to induce apoptosis in B-cell lines and primary CLL cells. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to inhibit B-cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one is its high potency and selectivity for BTK, making it an attractive candidate for the treatment of B-cell malignancies. 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and a long half-life. However, one limitation of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one is its potential for off-target effects, particularly on other kinases in the BCR signaling pathway. Additionally, the optimal dosing and treatment schedule for 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one in clinical settings have yet to be determined.
Direcciones Futuras
There are several potential future directions for the development of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one. One area of interest is the combination of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one with other agents such as venetoclax or immune checkpoint inhibitors. Another area of interest is the development of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one for the treatment of autoimmune diseases such as rheumatoid arthritis or systemic lupus erythematosus, where B-cell activation plays a critical role in disease pathogenesis. Finally, the development of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one for the treatment of other B-cell malignancies such as Waldenstrom macroglobulinemia or mantle cell lymphoma warrants further investigation.
Métodos De Síntesis
The synthesis of 5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The resulting product is then purified using standard chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-7(2)8-6-18-13-10(8)12(16)14-11(15-13)9-4-3-5-17-9/h6-7,9H,3-5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZSCUKJAFJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC2=C1C(=O)NC(=N2)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)
![3-(Oxolan-3-yl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole](/img/structure/B7583213.png)




![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583240.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)





![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)